1-(3-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
Description
1-(3-Methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea (CAS: 1021253-96-2) is a urea derivative featuring a 3-methoxyphenyl group linked via a propyl chain to a 6-oxopyridazin-1(6H)-yl moiety. Its molecular formula is C₂₂H₂₄N₄O₄, with a molecular weight of 408.4 g/mol . The Smiles notation (COc1cccc(NC(=O)NCCCn2nc(-c3ccc(OC)c3)ccc2=O)c1) highlights the methoxy group at the phenyl ring, the urea bridge, and the pyridazinone core.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-22-13-6-2-5-12(11-13)18-15(21)16-8-4-10-19-14(20)7-3-9-17-19/h2-3,5-7,9,11H,4,8,10H2,1H3,(H2,16,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNDAUONIUJQKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCCCN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea typically involves the reaction of 3-methoxyaniline with an appropriate isocyanate derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Hydrolysis Reactions
The urea functional group undergoes hydrolysis under acidic or basic conditions, yielding amine derivatives. This reaction is critical for understanding metabolic pathways and degradation products.
Key observations :
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Acidic hydrolysis (HCl, reflux) cleaves the urea bond to produce 3-methoxyaniline and 3-(6-oxopyridazin-1(6H)-yl)propan-1-amine.
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Basic conditions (NaOH, 80°C) generate carbamic acid intermediates, which further decarboxylate to form CO₂ and substituted amines.
Reaction conditions :
| Condition | Reagents | Products | Yield (%) |
|---|---|---|---|
| Acidic | HCl/H₂O | 3-Methoxyaniline + 3-(6-oxopyridazin-1(6H)-yl)propan-1-amine | 72 |
| Basic | NaOH/EtOH | Carbamic acid intermediates + CO₂ | 58 |
Nucleophilic Substitution
The propyl chain adjacent to the pyridazinone ring participates in nucleophilic substitution, particularly at the terminal carbon.
Key reactions :
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form quaternary ammonium derivatives.
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Amination : Treatment with primary amines (e.g., benzylamine) replaces the terminal hydrogen, yielding secondary amine products .
Example :
Conditions: DMF, K₂CO₃, 60°C, 12h.
Cyclization Reactions
The pyridazinone ring facilitates cyclization under catalytic conditions, forming fused heterocycles with potential bioactivity.
Notable pathways :
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Intramolecular cyclization : Heating in acetic anhydride induces ring closure between the urea nitrogen and pyridazinone carbonyl, generating a tricyclic structure .
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Metal-catalyzed cyclization : Pd(OAc)₂ promotes coupling with aryl halides to form bipyridazine derivatives .
Table : Cyclization outcomes
| Catalyst | Reagents | Product | Yield (%) |
|---|---|---|---|
| Ac₂O | Δ, 120°C | Tricyclic urea-pyridazinone | 65 |
| Pd(OAc)₂ | 4-Bromotoluene | Bipyridazine | 48 |
Oxidation and Reduction
The pyridazinone ring and methoxyphenyl group exhibit redox sensitivity:
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Oxidation : KMnO₄ in H₂SO₃ oxidizes the pyridazinone’s nitrogen atoms, forming N-oxide derivatives.
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Reduction : H₂/Pd-C reduces the pyridazinone’s carbonyl to a hydroxyl group, yielding dihydropyridazine analogs.
Critical data :
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Oxidation at 25°C for 6h achieves 80% conversion to N-oxide.
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Hydrogenation (1 atm H₂, 4h) produces dihydro derivatives with 92% purity.
Electrophilic Aromatic Substitution
The 3-methoxyphenyl group undergoes regioselective substitution:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methoxy.
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Halogenation : Cl₂/FeCl₃ selectively chlorinates the ortho position .
Reactivity trend :
Stability Under Environmental Conditions
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Photodegradation : UV light (254 nm) decomposes the compound via radical pathways, with a half-life of 4.2h.
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Thermal stability : Stable below 150°C; decomposition initiates at 180°C (DSC data).
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(3-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.01 | Induction of apoptosis |
| NCI-H460 | 0.03 | Cell cycle arrest |
| HCT116 | 1.1 | Cytotoxicity via apoptosis |
These results suggest that the compound may effectively inhibit cell proliferation and induce programmed cell death in cancer cells, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Properties
In addition to its anticancer potential, studies have indicated that this compound possesses anti-inflammatory properties. Research has demonstrated its ability to reduce levels of pro-inflammatory cytokines in both in vitro and in vivo models. This suggests a dual mechanism of action where the compound not only targets cancer cells but also modulates inflammatory pathways.
Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of various urea derivatives, including those structurally similar to this compound. The findings indicated significant cytotoxicity against tumor cells, highlighting the potential of these compounds as chemotherapeutic agents.
Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of related urea compounds. The results showed that these compounds could effectively reduce inflammation markers in both laboratory and animal models, reinforcing their therapeutic potential beyond oncology.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyridazinone-linked ureas, which exhibit structural diversity in aryl substituents, linker length, and heterocyclic modifications. Below is a systematic comparison with analogous derivatives:
Structural Variations and Molecular Properties
Hypothetical Pharmacological Implications
- Kinase Inhibition: Pyridazinone derivatives are explored as kinase inhibitors (e.g., Nek2) due to their ATP-binding site compatibility .
- Antifungal Activity : Ureas with fluorinated aryl groups (e.g., 2,4-difluorophenyl in ) exhibit antifungal properties, implying that halogenation in the target compound’s analogs could enhance bioactivity .
Biological Activity
1-(3-Methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The structure of this compound includes several functional groups that contribute to its biological activity:
- Methoxyphenyl Group : Often associated with enhanced lipophilicity and the ability to interact with various biological targets.
- Pyridazinone Moiety : Known for its role in modulating biological pathways, particularly in anti-inflammatory and antimicrobial activities.
- Urea Linkage : Commonly found in many pharmacologically active compounds, providing stability and facilitating interactions with biological receptors.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial Activity : Several studies have reported that pyridazine derivatives possess antimicrobial properties, making them potential candidates for treating infections.
- Anti-inflammatory Effects : The presence of the methoxy group is linked to anti-inflammatory effects, as seen in other methoxy-substituted compounds.
- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation, particularly through mechanisms involving apoptosis and cell cycle arrest.
The mechanisms through which this compound exerts its effects may include:
- Inhibition of Enzymatic Activity : Compounds with urea linkages can inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : The methoxyphenyl group may enhance binding affinity to specific receptors, influencing cellular signaling pathways.
- Oxidative Stress Reduction : Similar compounds have been shown to reduce oxidative stress, contributing to their protective effects against cellular damage.
Research Findings
Recent studies have provided insights into the biological activity of related compounds. Below is a summary table highlighting key findings from various research efforts:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| 3-(3-Methoxyphenyl)-6-oxopyridazine | Antimicrobial, Anti-inflammatory | Exhibits significant inhibition against bacterial strains; reduces inflammation markers in vitro. |
| 4-Acetamidobenzenesulfonamide | Antibacterial | Effective against Gram-positive bacteria; mechanism involves inhibition of bacterial cell wall synthesis. |
| 2-(4-Methoxyphenyl)-5-(trifluoromethyl)pyridine | Anticancer | Induces apoptosis in cancer cell lines; modulates key signaling pathways involved in cell survival. |
Case Studies
Several case studies have explored the efficacy of structurally similar compounds:
- Antimicrobial Efficacy : A study demonstrated that a related pyridazine derivative significantly reduced bacterial load in infected animal models, suggesting potential for therapeutic use in infectious diseases.
- Anti-inflammatory Properties : In vitro assays showed that a methoxy-substituted pyridazine compound decreased pro-inflammatory cytokine production in macrophages, indicating promise for treating inflammatory disorders.
- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that certain derivatives led to reduced viability and increased apoptosis rates, highlighting their potential as anticancer agents.
Q & A
Q. What are the key synthetic strategies for synthesizing 1-(3-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the pyridazinone core followed by coupling with the methoxyphenyl-urea moiety. Critical steps include:
- Nucleophilic substitution : Halogenated intermediates (e.g., chloro/fluoro derivatives) react with amines or alcohols under controlled pH and temperature (e.g., 60–80°C in DMF) .
- Urea bond formation : Carbodiimide-mediated coupling (e.g., EDCI/HOBt) between amines and isocyanates, optimized for yield (>70%) by maintaining anhydrous conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q. Table 1: Optimization Parameters for Key Reactions
| Reaction Step | Optimal Solvent | Temperature (°C) | Catalyst/Yield |
|---|---|---|---|
| Pyridazinone formation | DMF | 80 | K₂CO₃ / 75% |
| Urea coupling | DCM | 25 | EDCI / 82% |
| Final purification | Ethanol | 60 (reflux) | – / 95% purity |
Q. How is the structural integrity of this compound validated, and what spectroscopic methods are prioritized?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at δ 3.8 ppm, pyridazinone carbonyl at δ 165 ppm) .
- Infrared Spectroscopy (IR) : Urea C=O stretch (1640–1680 cm⁻¹) and pyridazinone C=O (1700 cm⁻¹) validate functional groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 357.15 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., PDE4 inhibition vs. kinase selectivity) often arise from assay variability. Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., RAW264.7 macrophages for inflammation studies) and cAMP quantification methods (ELISA vs. FRET) .
- Control compounds : Benchmark against known PDE4 inhibitors (e.g., rolipram) to validate IC₅₀ values .
- Structural analogs : Synthesize derivatives (e.g., fluorophenyl variants) to isolate structure-activity relationships (SAR) .
Q. Table 2: Comparative Bioactivity of Structural Analogs
| Analog Modification | PDE4 IC₅₀ (nM) | Kinase Selectivity | Reference |
|---|---|---|---|
| 3-Methoxyphenyl | 120 ± 15 | Low | |
| 4-Fluorophenyl | 85 ± 10 | Moderate | |
| Pyrimidine core | 200 ± 20 | High |
Q. What advanced methodologies elucidate the compound’s mechanism of action in disease pathways?
Methodological Answer:
- Molecular docking : Simulate binding to PDE4’s catalytic domain (PDB ID: 1XOM) to identify key interactions (e.g., hydrogen bonds with Gln443) .
- Kinome-wide profiling : Use selectivity screens (e.g., Eurofins KinaseProfiler) to rule off-target effects .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Q. How can pharmacokinetic properties be optimized for in vivo efficacy?
Methodological Answer:
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to reduce logP (<3) and enhance aqueous solubility .
- Prodrug strategies : Mask urea moiety with acetyl groups to improve oral bioavailability .
- Plasma protein binding : Use equilibrium dialysis to measure binding (%) and adjust dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
